molecular formula C6H8O3 B011801 (Z)-5-Hydroxy-4-oxohex-2-enal CAS No. 107469-21-6

(Z)-5-Hydroxy-4-oxohex-2-enal

Cat. No. B011801
M. Wt: 128.13 g/mol
InChI Key: NFDUHTIWSCMVFM-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-Hydroxy-4-oxohex-2-enal, also known as 4-Hydroxy-2-nonenal (HNE), is a highly reactive and cytotoxic aldehyde produced by the peroxidation of polyunsaturated fatty acids (PUFAs) in biological systems. It is a major biomarker of oxidative stress and has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and inflammation. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of HNE.

Mechanism Of Action

HNE exerts its cytotoxic effects by reacting with nucleophilic sites on proteins, DNA, and other biomolecules. HNE can form covalent adducts with proteins, leading to the formation of protein carbonyls and the alteration of protein structure and function. HNE can also form DNA adducts, leading to DNA damage and mutation. In addition, HNE can modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor kappa B (NF-κB) pathway, and the peroxisome proliferator-activated receptor (PPAR) pathway, leading to the activation of pro-inflammatory and pro-survival genes.

Biochemical And Physiological Effects

HNE has been shown to have a wide range of biochemical and physiological effects. HNE can induce oxidative stress, inflammation, and apoptosis, leading to cell damage and death. HNE can also induce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and chemokines, such as monocyte chemoattractant protein-1 (MCP-1), leading to the recruitment of immune cells to the site of inflammation. In addition, HNE can induce the expression of anti-apoptotic genes, such as B-cell lymphoma 2 (Bcl-2), leading to cell survival.

Advantages And Limitations For Lab Experiments

HNE has several advantages and limitations for lab experiments. HNE is a highly reactive and cytotoxic molecule, which makes it a useful tool for studying oxidative stress and its role in disease pathogenesis. HNE can be used to induce oxidative stress in vitro and in vivo, leading to the activation of signaling pathways and the expression of pro-inflammatory and pro-survival genes. However, HNE is also a highly unstable molecule, which makes it difficult to handle and store. In addition, HNE can react with other biomolecules, leading to the formation of non-specific adducts and the alteration of experimental results.

Future Directions

There are several future directions for research on HNE. One direction is to develop new methods for the synthesis and purification of HNE, which will enable researchers to study its effects in a more controlled and reproducible manner. Another direction is to investigate the role of HNE in the regulation of autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis and preventing the development of diseases. A third direction is to explore the potential therapeutic applications of HNE, such as its use as a biomarker for disease diagnosis and prognosis, or its use as a target for drug development. Overall, HNE represents a promising area of research that has the potential to advance our understanding of oxidative stress and its role in disease pathogenesis.

Synthesis Methods

HNE can be synthesized by the peroxidation of PUFAs, such as linoleic acid, arachidonic acid, and docosahexaenoic acid, in the presence of reactive oxygen species (ROS) or reactive nitrogen species (RNS). This process leads to the formation of lipid hydroperoxides, which can decompose to form HNE. HNE can also be synthesized by the reaction of 4-hydroxy-2-pentenal (4-HPE) with acetaldehyde.

Scientific Research Applications

HNE has been extensively studied in the field of oxidative stress and has been shown to play a role in the pathogenesis of several diseases. HNE has been implicated in the development of cancer by promoting cell proliferation, angiogenesis, and metastasis. HNE has also been shown to contribute to the pathogenesis of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, by inducing oxidative damage, inflammation, and apoptosis. In addition, HNE has been implicated in the development of cardiovascular diseases by promoting lipid peroxidation, inflammation, and endothelial dysfunction.

properties

CAS RN

107469-21-6

Product Name

(Z)-5-Hydroxy-4-oxohex-2-enal

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(Z)-5-hydroxy-4-oxohex-2-enal

InChI

InChI=1S/C6H8O3/c1-5(8)6(9)3-2-4-7/h2-5,8H,1H3/b3-2-

InChI Key

NFDUHTIWSCMVFM-IHWYPQMZSA-N

Isomeric SMILES

CC(C(=O)/C=C\C=O)O

SMILES

CC(C(=O)C=CC=O)O

Canonical SMILES

CC(C(=O)C=CC=O)O

synonyms

2-Hexenal, 5-hydroxy-4-oxo-, (Z)- (9CI)

Origin of Product

United States

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